(Z)-N-(3-(2-ethoxyethyl)-5,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)-4-(methylsulfonyl)benzamide
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Overview
Description
(Z)-N-(3-(2-ethoxyethyl)-5,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)-4-(methylsulfonyl)benzamide is a synthetic organic compound that belongs to the class of benzo[d]thiazole derivatives This compound is characterized by its unique structure, which includes a benzo[d]thiazole core, an ethoxyethyl side chain, and a methylsulfonylbenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(3-(2-ethoxyethyl)-5,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)-4-(methylsulfonyl)benzamide typically involves multiple steps, starting from commercially available starting materials. The general synthetic route includes the following steps:
Formation of the Benzo[d]thiazole Core: The benzo[d]thiazole core can be synthesized through a cyclization reaction involving 2-aminothiophenol and a suitable aldehyde or ketone under acidic or basic conditions.
Introduction of the Ethoxyethyl Side Chain: The ethoxyethyl side chain can be introduced via an alkylation reaction using an appropriate alkyl halide (e.g., ethyl bromide) in the presence of a base such as potassium carbonate.
Attachment of the Methylsulfonylbenzamide Moiety: The final step involves the coupling of the benzo[d]thiazole intermediate with 4-(methylsulfonyl)benzoyl chloride in the presence of a base like triethylamine to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
(Z)-N-(3-(2-ethoxyethyl)-5,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)-4-(methylsulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Various nucleophiles or electrophiles in the presence of suitable catalysts or under specific temperature and pressure conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (Z)-N-(3-(2-ethoxyethyl)-5,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)-4-(methylsulfonyl)benzamide is used as a building block for the synthesis of more complex molecules
Biology
In biology, this compound has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action and potential therapeutic applications.
Medicine
In medicine, this compound is explored for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising candidate for the development of new pharmaceuticals.
Industry
In industry, this compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties. It can also serve as an intermediate in the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of (Z)-N-(3-(2-ethoxyethyl)-5,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)-4-(methylsulfonyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Benzo[d]thiazole Derivatives: Compounds with similar benzo[d]thiazole cores, such as 2-aminobenzothiazole and 2-mercaptobenzothiazole.
Sulfonylbenzamide Derivatives: Compounds with similar sulfonylbenzamide moieties, such as 4-methylsulfonylbenzamide and 4-chlorosulfonylbenzamide.
Uniqueness
(Z)-N-(3-(2-ethoxyethyl)-5,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)-4-(methylsulfonyl)benzamide is unique due to its combination of a benzo[d]thiazole core, an ethoxyethyl side chain, and a methylsulfonylbenzamide moiety This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds
Properties
IUPAC Name |
N-[3-(2-ethoxyethyl)-5,7-dimethyl-1,3-benzothiazol-2-ylidene]-4-methylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4S2/c1-5-27-11-10-23-18-13-14(2)12-15(3)19(18)28-21(23)22-20(24)16-6-8-17(9-7-16)29(4,25)26/h6-9,12-13H,5,10-11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTIDMKDUMLVRRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C2=CC(=CC(=C2SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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